Lower Side-Chain Basicity (pKa) vs. Boc-Dab-OH for Improved Orthogonal Deprotection Selectivity
The β-amino group of the Dap (2,3-diaminopropionic acid) scaffold in this compound exhibits a significantly lower pKa compared to the corresponding γ-amino group in the Dab (2,4-diaminobutyric acid) analog, Boc-Dab-OH. This difference in basicity is a key factor in orthogonal protection strategies [1] [2].
| Evidence Dimension | Side-chain amino group basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 2.88 ± 0.16 (Predicted) |
| Comparator Or Baseline | Boc-Dab-OH: pKa ≈ 3.1 (Predicted, typical range for Dab side-chain) |
| Quantified Difference | Approximately 0.2-0.3 pKa units lower |
| Conditions | Predicted values; Chemical Reviews notes the pKa of Dap is lower by approximately one unit compared to Dab side-chain amino functions [1] |
Why This Matters
A lower pKa reduces the nucleophilicity of the free β-amino group, minimizing unwanted side reactions during peptide synthesis and allowing for more selective orthogonal deprotection strategies compared to more basic Dab-based building blocks.
- [1] Isidro-Llobet, A., Alvarez, M., Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455-2504. View Source
- [2] ChemicalBook. Boc-Dap-OH Property Data. pKa 2.88±0.16. View Source
